molecular formula C10H12N2O2 B028661 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 101167-13-9

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B028661
M. Wt: 192.21 g/mol
InChI Key: MLQQVSKLPBROCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound related to the naphthalene series. Research has focused on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • The compound can be synthesized from naphthalene derivatives. For instance, Göksu et al. (2003) describe a synthesis starting from naphthalene-2,3-diol, yielding 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol through a seven-step process with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Molecular Structure Analysis

  • The molecular structure of related compounds, like 2-[(R-phenyl)amine]-1,4-naphthalenediones, has been studied extensively. Aguilar-Martínez et al. (1999) examined the molecular and electronic structures of these compounds, showing the impact of different substituents on the molecular structure (Aguilar-Martínez, Cuevas, Jiménez-Estrada, González, Lotina‐Hennsen, & Macías-ruvalcaba, 1999).

Chemical Reactions and Properties

  • Photolysis reactions involving tetranitromethane and naphthalene derivatives have been studied, as reported by Eberson et al. (1992), indicating complex reaction pathways and product formation (Eberson, Hartshorn, & Radner, 1992).

Physical Properties Analysis

  • Specific studies directly analyzing the physical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine were not found in the current literature. However, general properties of similar nitro compounds and naphthalene derivatives suggest they possess distinct photophysical and electrochemical properties.

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are inferred from studies on related naphthalene derivatives. For example, studies on the photochemical nitration of naphthalene derivatives show the formation of complex nitro compounds and their subsequent reactions (Eberson et al., 1992).

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 1,2,3,4-tetrahydroisoquinoline analogs, which are structurally similar to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods : A multi-component reaction (MCR) was used to synthesize N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives .
    • Results : The synthesized compounds showed potent biological activity .
  • Pharmaceutical Sciences

    • Application : Indole derivatives, which share a similar heterocyclic structure with 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
    • Results : The synthesized indole derivatives showed diverse biological activities and have potential for further therapeutic exploration .
  • Energetic Materials

    • Application : Nitrogen-rich compounds, potentially including 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, are being explored for their high energy performances .
    • Methods : The specific methods of synthesis and application were not detailed in the source .
    • Results : The compounds showed high energy performances and low sensitivities .
  • Inflammation Treatment

    • Application : Compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which shares structural similarities with 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, have been developed as novel nitric oxide production inhibitors .
    • Methods : A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments .
    • Results : Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM .
  • Chemical Reagent

    • Application : ®-1,2,3,4-Tetrahydro-1-naphthylamine, a compound similar to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .
    • Methods : The specific methods of synthesis and application were not detailed in the source .
    • Results : The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands .
  • Anti-depressant Molecules
    • Application : The synthesis of anti-depressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
    • Methods : The specific methods of synthesis and application were not detailed in the source .
    • Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application .

properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQQVSKLPBROCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632701
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

101167-13-9
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Nitro-3,4-dihydro-2(1H)-naphthalenone (200 mg, 1.1 mmol) was combined with ammonium acetate (807 mg, 10.5 mmol), sodium cyanoborohydride (86 mg, 1.4 mmol) and MeOH (5 mL) and heated to 50° C. for 15 h. The reaction was cooled and concentrated under vacuum and the residue was partitioned between EtOAc and water. The organic layer was washed with 5% aqueous K2CO3, brine and dried over Na2SO4. The crude was concentrated under vacuum and purified by silica gel flash column chromatography (0-100% (90% DCM/9% MeOH/1% NH4OH)/DCM). Purification provided 130 mg (65%) of the desired amine as a brown oil. 1H NMR (400 MHz, DMSO-d6) δ 7.90-7.89 (m, 2H), 7.31 (d, J=8.5 Hz, 1H), 3.06-2.88 (m, 3H), 2.84-2.72 (m, 1H), 2.54-2.44 (m, 2H), 1.81 (d, J=35.2 Hz, 2H), 1.51-1.42 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 3
Reactant of Route 3
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 4
Reactant of Route 4
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 5
Reactant of Route 5
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 6
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.